molecular formula C7H4ClFN2 B2354155 5-chloro-4-fluoro-1H-indazole CAS No. 1082041-86-8

5-chloro-4-fluoro-1H-indazole

Cat. No.: B2354155
CAS No.: 1082041-86-8
M. Wt: 170.57
InChI Key: ZDIFAUCPRJGIJW-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-4-fluoro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloro-4-fluoroaniline with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts like copper or palladium may be employed to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-4-fluoro-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The indazole ring can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or iodine in the presence of Lewis acids.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield 5-methoxy-4-fluoro-1H-indazole, while oxidation may produce this compound-3-carboxylic acid.

Scientific Research Applications

5-Chloro-4-fluoro-1H-indazole has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.

    Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Studies: Researchers use it to study enzyme inhibition, receptor binding, and other biological processes.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.

Comparison with Similar Compounds

    4-Chloro-1H-indazole: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    5-Fluoro-1H-indazole: Lacks the chlorine atom, potentially altering its chemical properties and applications.

    5-Bromo-4-fluoro-1H-indazole: Contains a bromine atom instead of chlorine, which can influence its reactivity and selectivity in chemical reactions.

Uniqueness: 5-Chloro-4-fluoro-1H-indazole is unique due to the presence of both chlorine and fluorine atoms on the indazole ring. This combination enhances its chemical versatility and potential for diverse applications. The dual halogenation can improve its binding interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

5-chloro-4-fluoro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-5-1-2-6-4(7(5)9)3-10-11-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIFAUCPRJGIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NN=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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